REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([NH2:9])=[CH:5][CH:4]=1.[C:10]([OH:14])(=[O:13])[CH:11]=[CH2:12]>O>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9][CH2:12][CH2:11][C:10]([OH:14])=[O:13])=[CH:5][CH:4]=1
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Name
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|
Quantity
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61 g
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Type
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reactant
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Smiles
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COC1=CC=C(C=C1)N
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Name
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|
Quantity
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9.5 g
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Type
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reactant
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Smiles
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C(C=C)(=O)O
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Name
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|
Quantity
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12 mL
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Type
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solvent
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Smiles
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O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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After recrystallisation in toluene
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Type
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CUSTOM
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Details
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the pure product (11.7 g; 0.060 mole) is obtained in the form of a white powder which melts at 89° C.
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Name
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|
Type
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product
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Smiles
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COC1=CC=C(NCCC(=O)O)C=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |